molecular formula C6H15N3O3S B3225351 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol CAS No. 1247805-31-7

2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol

Cat. No.: B3225351
CAS No.: 1247805-31-7
M. Wt: 209.27 g/mol
InChI Key: ZBZZKHOMYDXDHN-UHFFFAOYSA-N
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Description

2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15N3O3S. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is characterized by the presence of a sulfonamide group attached to the piperazine ring and a hydroxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol typically involves the reaction of piperazine with sulfonyl chloride derivatives followed by the introduction of a hydroxyethyl group. One common method includes the reaction of piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, yielding the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The hydroxyethyl group in this compound can undergo oxidation reactions to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-[(Piperazine-1-sulfonyl)amino]acetaldehyde or 2-[(Piperazine-1-sulfonyl)amino]acetic acid.

    Reduction: Formation of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with hydrophilic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
  • 2-(Piperazin-1-yl)ethan-1-ol
  • N-(2-Hydroxyethyl)piperazine

Comparison: 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol is unique due to the presence of both a sulfonamide group and a hydroxyethyl group, which confer distinct chemical and biological properties. Compared to 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, the absence of a methyl group in this compound results in different steric and electronic effects, influencing its reactivity and interactions. The presence of the sulfonamide group distinguishes it from 2-(Piperazin-1-yl)ethan-1-ol and N-(2-Hydroxyethyl)piperazine, which lack this functional group and therefore exhibit different chemical behaviors and applications.

Biological Activity

2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol, also known as N-(2-hydroxyethyl)piperazine-1-sulfonamide, is an organic compound with a molecular formula of C6_6H15_{15}N3_3O3_3S and a molecular weight of 209.27 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Chemical FormulaC6_6H15_{15}N3_3O3_3S
Molecular Weight209.27 g/mol
IUPAC NameN-(2-hydroxyethyl)piperazine-1-sulfonamide
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various piperazine derivatives, compounds similar to this one were tested against different bacterial strains. The results indicated that modifications in the piperazine structure could enhance antibacterial activity, particularly against Gram-positive bacteria .

Case Study: Antibacterial Testing
A series of piperazine derivatives were synthesized and screened for antibacterial activity using the agar diffusion method. The results showed that compounds with sulfonamide groups demonstrated higher efficacy against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar or enhanced activity due to its structural features .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds containing the piperazine moiety have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Table: Cytotoxic Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)<50
2-(4-Chlorophenyl)piperazineA549 (Lung Cancer)30
Piperazine-based hybridHeLa (Cervical Cancer)<20

Neuroprotective Effects

Emerging studies suggest that piperazine derivatives may also exhibit neuroprotective properties. The neuroprotective activity is thought to be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . This opens avenues for further research into the therapeutic potential of this compound in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The presence of the sulfonamide group is crucial for its antimicrobial and anticancer activities. Modifications at different positions on the piperazine ring can significantly influence its efficacy, highlighting the importance of SAR studies in drug development .

Properties

IUPAC Name

N-(2-hydroxyethyl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O3S/c10-6-3-8-13(11,12)9-4-1-7-2-5-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZKHOMYDXDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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